N-benzyl-2-fluorobenzamide
Overview
Description
N-Benzyl-2-fluorobenzamide is an organic compound with the molecular formula C14H12FNO It is a derivative of benzamide, where a benzyl group is attached to the nitrogen atom and a fluorine atom is substituted at the second position of the benzene ring
Scientific Research Applications
N-Benzyl-2-fluorobenzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.
Material Science: The compound is explored for its potential use in the development of advanced materials, including polymers and coatings with specific properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-fluorobenzamide typically involves the reaction of 2-fluorobenzoic acid with benzylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is conducted under anhydrous conditions and at a controlled temperature to ensure high yield and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for cost-effectiveness and efficiency, using continuous flow reactors and automated systems to control reaction parameters precisely. Solvent recovery and recycling, as well as waste management, are critical aspects of industrial production to ensure sustainability and compliance with environmental regulations.
Chemical Reactions Analysis
Types of Reactions: N-Benzyl-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The fluorine atom in the benzene ring can be substituted by nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted benzamides depending on the nucleophile used.
Mechanism of Action
The mechanism of action of N-benzyl-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. The fluorine atom can form strong hydrogen bonds with target proteins, stabilizing the compound-protein complex and modulating the biological activity. The exact pathways and targets depend on the specific application and the biological system under study.
Comparison with Similar Compounds
- N-Benzyl-3-fluorobenzamide
- N-Benzyl-4-fluorobenzamide
- N-Benzyl-2-bromo-5-fluorobenzamide
Comparison:
- N-Benzyl-2-fluorobenzamide vs. N-Benzyl-3-fluorobenzamide: The position of the fluorine atom affects the compound’s reactivity and interaction with biological targets. The ortho position (2-fluoro) may result in different steric and electronic effects compared to the meta position (3-fluoro).
- This compound vs. N-Benzyl-4-fluorobenzamide: The para position (4-fluoro) may lead to different pharmacokinetic properties and biological activities due to the spatial arrangement of the substituents.
- This compound vs. N-Benzyl-2-bromo-5-fluorobenzamide: The presence of an additional bromine atom introduces further complexity in the compound’s reactivity and potential applications, offering unique properties for specific uses.
This compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-benzyl-2-fluorobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO/c15-13-9-5-4-8-12(13)14(17)16-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGXWQXTTYOYCCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350378 | |
Record name | N-benzyl-2-fluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80350378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
724-37-8 | |
Record name | N-benzyl-2-fluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80350378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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